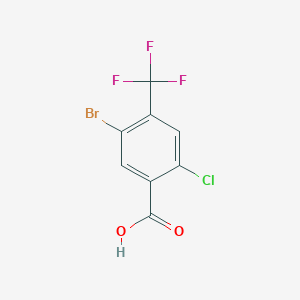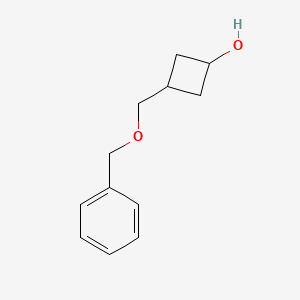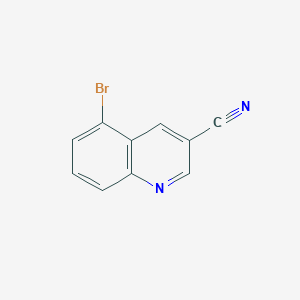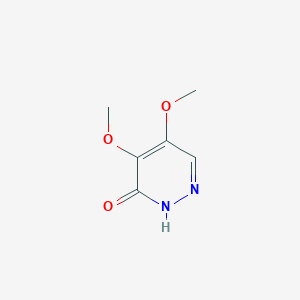
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid
Descripción general
Descripción
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the benzene ring, which significantly influence its chemical and physical properties. This compound is a key intermediate in the synthesis of various pharmaceuticals, including SGLT2 inhibitors for diabetes therapy .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple and cheap raw materials. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a closely related compound, is synthesized from dimethyl terephthalate through a six-step process that includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This process has been scaled up to an industrial level with a total yield of 24% . Although the exact synthesis route for 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is typically characterized by spectroscopic methods such as IR, NMR, and MS, as well as X-ray diffraction analysis. For example, the structure of a related compound, 4-Chloro-2,3,5-trifluorobenzoic acid, was established using these techniques . The presence of halogen atoms can lead to various crystallographically independent molecules in the crystal with slightly different geometric characteristics .
Chemical Reactions Analysis
Halogenated benzoic acids can participate in a variety of chemical reactions due to the reactive nature of the halogen substituents. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with similar halogen substitution, can be used to generate organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper species, which are useful in further synthetic applications . The bromo and chloro substituents in 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid may also allow for similar reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are influenced by the electron-withdrawing effects of the halogen atoms and the trifluoromethyl group. These substituents can affect the acidity, boiling point, solubility, and stability of the compound. The exact properties of 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds .
Aplicaciones Científicas De Investigación
Industrial Scale-Up and Synthesis of Derivatives : Zhang et al. (2022) discussed the scale-up of a similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlighting its role as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. This indicates the compound's significance in industrial pharmaceutical synthesis (Zhang et al., 2022).
Crystallographic Studies : Pramanik et al. (2019) conducted a crystallographic study using X-ray powder diffraction on benzoic acid derivatives, including compounds similar to 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid. This research helps in understanding the molecular structures and interactions of such compounds (Pramanik et al., 2019).
Reagent-Modulated Site Selectivities : Mongin et al. (1996) explored the metalation of halobenzotrifluorides, which includes compounds related to 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid. This study provides insights into the chemical behavior and site selectivity in reactions involving such compounds (Mongin et al., 1996).
Uranyl Assembly in Solid State : Carter and Cahill (2015) reported on the synthesis and crystal structures of compounds containing uranyl cations and bromo-substituted benzoic acids, which could be structurally related to 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid. This study sheds light on how such compounds interact in solid-state structures (Carter & Cahill, 2015).
Antimycotic Agents : Krátký and Vinšová (2012) explored the antifungal activity of salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which suggests potential antimicrobial applications of compounds structurally similar to 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid (Krátký & Vinšová, 2012).
Precursors for Antitubercular Compounds : Richter et al. (2021) characterized 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for the synthesis of new antituberculosis drug candidates. This demonstrates the compound's potential in developing treatments for tuberculosis (Richter et al., 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHGYAHOICPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)






![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)